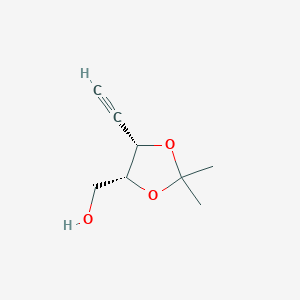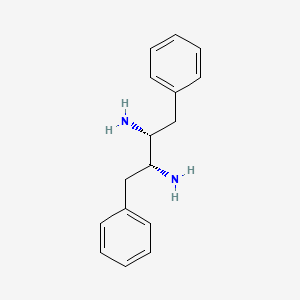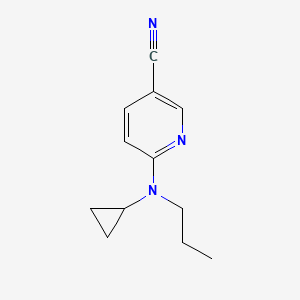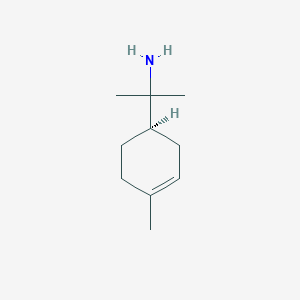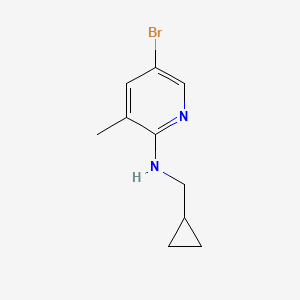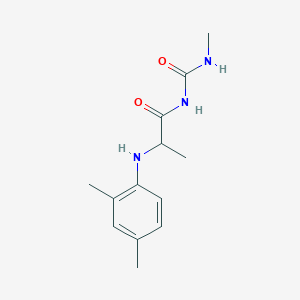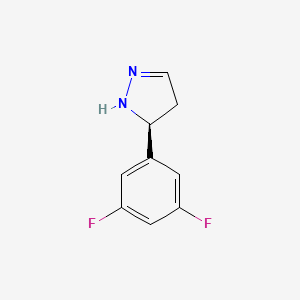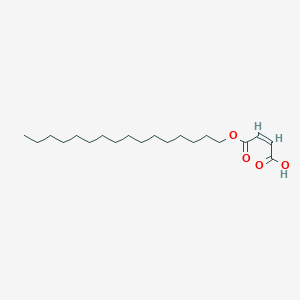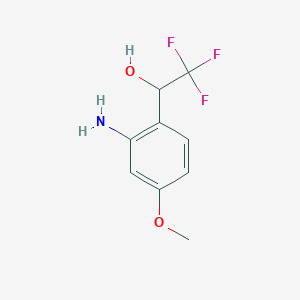
1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanol is a chemical compound with a unique structure that includes an amino group, a methoxy group, and a trifluoroethanol moiety
Preparation Methods
The synthesis of 1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4-methoxyphenol and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the desired pathway. Common reagents include hydrochloric acid or sodium hydroxide.
Industrial Production: Industrial production methods may involve the use of catalysts to increase yield and efficiency. .
Chemical Reactions Analysis
1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides to form substituted derivatives
Scientific Research Applications
1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways.
Pathways Involved: It can influence cellular signaling pathways, such as those related to apoptosis and inflammation, thereby exerting its biological effects
Comparison with Similar Compounds
1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethanol can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-Amino-4-methoxyphenyl)ethanone and 1-(2-Amino-4-methoxyphenyl)methanol share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of the trifluoroethanol moiety in this compound imparts unique chemical and biological properties, making it distinct from its analogs
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C9H10F3NO2 |
|---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
1-(2-amino-4-methoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H10F3NO2/c1-15-5-2-3-6(7(13)4-5)8(14)9(10,11)12/h2-4,8,14H,13H2,1H3 |
InChI Key |
KFZZFXLBTFPRHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C(F)(F)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)
